molecular formula C6H9NO3 B1306315 Oxo(pyrrolidin-1-yl)acetic acid CAS No. 49791-37-9

Oxo(pyrrolidin-1-yl)acetic acid

Cat. No.: B1306315
CAS No.: 49791-37-9
M. Wt: 143.14 g/mol
InChI Key: JMXACIJWOAVQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo(pyrrolidin-1-yl)acetic acid is a compound characterized by the presence of a pyrrolidine ring attached to an acetic acid moiety. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds. It is a solid substance, typically white to light yellow in color, and is known for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxo(pyrrolidin-1-yl)acetic acid can be synthesized through the reaction of pyrrolidine with oxoacetic acid. The reaction typically involves the use of a base to deprotonate the pyrrolidine, allowing it to react with the oxoacetic acid to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as water or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for the efficient and consistent production of the compound. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Oxo(pyrrolidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Oxo(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.

    Biology: The compound is utilized in the study of biochemical pathways and the development of bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including those with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which oxo(pyrrolidin-1-yl)acetic acid exerts its effects involves its ability to interact with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, further modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo(pyrrolidin-1-yl)acetic acid is unique due to its combination of the pyrrolidine ring and the acetic acid moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXACIJWOAVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389927
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49791-37-9
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxo(pyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Oxo(pyrrolidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Oxo(pyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Oxo(pyrrolidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
Oxo(pyrrolidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Oxo(pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.